molecular formula C15H13Cl2FN2O3S B2982181 3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034527-99-4

3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2982181
CAS No.: 2034527-99-4
M. Wt: 391.24
InChI Key: UWPNVVOKWWVEJZ-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at the 3-position with a chlorine atom and at the 4-position with a pyrrolidin-3-yl oxy group. The pyrrolidine ring is further sulfonylated at the 1-position with a 3-chloro-4-fluorophenyl moiety.

Properties

IUPAC Name

3-chloro-4-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2O3S/c16-12-7-11(1-2-14(12)18)24(21,22)20-6-4-10(9-20)23-15-3-5-19-8-13(15)17/h1-3,5,7-8,10H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPNVVOKWWVEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps. One common approach is to start with the pyridine ring and introduce the chloro group via electrophilic substitution. The pyrrolidine moiety can be attached through nucleophilic substitution reactions. The sulfonyl group is often introduced using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties
Compound Name/Structure Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Pyridine 3-Cl, 4-(pyrrolidin-3-yl oxy) with 3-chloro-4-fluorophenyl sulfonyl ~500 (estimated) Not reported Sulfonylated pyrrolidine; chloro-fluorophenyl enhances lipophilicity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Hexahydroquinoline 2-Amino, chloro, substituted phenyl groups 466–545 268–287 High thermal stability; substituent-dependent reactivity
(R)-N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine Quinazoline 3-Chloro-4-fluorophenyl, tetrahydrofuran oxy ~450 (estimated) Not reported Quinazoline core; potential kinase inhibition applications
2-(3-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine Pyridine 3-Chlorophenyl, methylthio, trifluoromethylphenyl 433.85 Not reported Lipophilic substituents; possible use in agrochemicals or materials science
Key Observations:
  • Core Heterocycles: The target compound’s pyridine core contrasts with quinazoline () and hexahydroquinoline () analogs. Pyridine derivatives generally exhibit moderate polarity, while quinazolines are often explored in kinase inhibition due to their planar structure .
  • Substituent Effects : The 3-chloro-4-fluorophenyl sulfonyl group in the target compound likely enhances binding specificity compared to simpler chloro-phenyl groups (e.g., ). Sulfonylation is a common strategy to improve metabolic stability .
  • Physical Properties: Derivatives with hexahydroquinoline cores () show higher melting points (268–287°C), suggesting greater crystallinity, whereas the target compound’s melting point remains uncharacterized.

Pharmacological and Chemical Reactivity

  • Synthetic Accessibility : The target compound’s synthesis would require multi-step functionalization of pyrrolidine and pyridine, similar to methods in and , where piperidine or palladium catalysts are employed for coupling reactions .
  • Bioactivity Inference: Analogs in and , such as imidazo[4,5-b]pyridine derivatives, demonstrate that sulfonylated pyrrolidine and chloro-fluorophenyl groups are linked to anticancer activity, particularly in kinase-targeted therapies.
  • Reactivity: The sulfonyl group in the target compound may increase electrophilicity at the pyrrolidine nitrogen, influencing interactions with biological targets compared to non-sulfonylated analogs (e.g., ).

Biological Activity

3-Chloro-4-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a pyrrolidine moiety linked through a sulfonyl group. Its molecular formula is C13H16ClFN2O3SC_{13}H_{16}ClFN_2O_3S, with a molecular weight of approximately 318.80 g/mol. The presence of the 3-chloro-4-fluorophenyl motif enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies have shown promising results, with IC50 values indicating significant inhibition compared to standard inhibitors like kojic acid .
  • Antibacterial Activity : The compound exhibits notable antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness was demonstrated through minimum inhibitory concentration (MIC) assays, where it outperformed traditional antibiotics like vancomycin .
  • Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, presenting potential as a lead compound for developing new antituberculosis drugs .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

Activity Type Target Pathogen/Enzyme IC50/MIC Value Reference
Tyrosinase InhibitionTyrosinase from Agaricus15 µM
AntibacterialMRSA0.125 µg/mL
AntimycobacterialMycobacterium tuberculosis5 µM

Case Study 1: Tyrosinase Inhibition

A study aimed at identifying new tyrosinase inhibitors synthesized several derivatives of the compound. The results indicated that modifications to the sulfonyl group significantly enhanced inhibitory activity, with some derivatives achieving IC50 values lower than 10 µM, suggesting strong potential for skin-whitening applications .

Case Study 2: Antibacterial Efficacy

In another study, the antibacterial efficacy of the compound was tested against MRSA and other resistant strains. The results showed that it had an MIC value of 0.125 µg/mL against MRSA, highlighting its potential as a novel therapeutic agent in treating resistant bacterial infections .

Case Study 3: Antimycobacterial Activity

Research into the antitubercular properties revealed that certain derivatives exhibited MIC values as low as 5 µM against Mycobacterium tuberculosis, indicating their potential as effective treatments for tuberculosis .

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